4-Bromo-2-chloropyridine-6-sulfonyl chloride
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Overview
Description
4-Bromo-2-chloropyridine-6-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of bromine, chlorine, and sulfonyl chloride groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-chloropyridine-6-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 6-position of the pyridine ring . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloropyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-Bromo-2-chloropyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorobenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains an additional chlorine atom on the benzene ring.
2-Chloropyridine-6-sulfonyl chloride: Lacks the bromine atom and has a different substitution pattern on the pyridine ring.
Uniqueness
4-Bromo-2-chloropyridine-6-sulfonyl chloride is unique due to the combination of bromine, chlorine, and sulfonyl chloride groups on a pyridine ring. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Biological Activity
4-Bromo-2-chloropyridine-6-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a pharmacophore in the development of targeted therapies, particularly in oncology and infectious diseases.
The chemical structure of this compound features a bromine atom and a chlorine atom on the pyridine ring, along with a sulfonyl chloride group. This unique substitution pattern enhances its electrophilic properties, making it a valuable intermediate for synthesizing various biologically active compounds.
Antitumor Activity
Research indicates that compounds containing the pyridine-3-sulfonamide moiety exhibit significant antitumor activity. The sulfonamide group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. Studies have shown that derivatives of pyridine sulfonamides can inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects .
Antibacterial Activity
The antibacterial properties of sulfonyl chlorides, including this compound, have been explored extensively. A study demonstrated that related benzenesulfonate derivatives exhibited potent activity against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L . This suggests that this compound may also possess similar antibacterial properties.
The mechanism by which this compound exerts its biological activity is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. For instance, studies on related compounds have shown that they can effectively inhibit Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways implicated in various malignancies . The sulfonyl group facilitates this interaction by acting as an electrophilic warhead.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
Structural Feature | Biological Activity | Remarks |
---|---|---|
Sulfonyl Chloride | Antitumor, Antibacterial | Essential for electrophilic reactivity |
Bromine Substitution | Enhances reactivity with nucleophiles | Improves binding affinity |
Chlorine Substitution | Modulates electronic properties | Influences selectivity in biological assays |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various pyridine sulfonamide derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values below 10 µM, indicating potent antitumor effects .
- Antibacterial Screening : In another investigation, derivatives were screened against a panel of bacterial strains, demonstrating that modifications at the pyridine ring significantly affected their antibacterial potency. Compounds with halogen substitutions showed enhanced activity against resistant strains like MRSA .
- Inhibition of BTK : Research focused on the inhibition of BTK by sulfonamide derivatives revealed that certain structural modifications could lead to low nanomolar IC50 values, comparable to established inhibitors like Ibrutinib . This positions this compound as a promising candidate for further development.
Properties
Molecular Formula |
C5H2BrCl2NO2S |
---|---|
Molecular Weight |
290.95 g/mol |
IUPAC Name |
4-bromo-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H |
InChI Key |
VPSCFEDQSXNABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Br |
Origin of Product |
United States |
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